3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is an organic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by its thiazolidinone ring structure and a benzoic acid moiety, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
The compound is synthesized through various chemical reactions, primarily involving thiazolidinone derivatives and benzoic acid. Its structural features suggest potential applications in pharmacology, particularly in the development of antimicrobial and anti-inflammatory agents.
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid can be classified as:
The synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves the reaction of specific precursors under controlled conditions. A common synthetic route includes the following steps:
The reaction conditions generally include:
The molecular structure of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid features a thiazolidinone ring attached to a benzoic acid group. The presence of a carbonyl group (C=O) and a thioether (S=O) in its structure contributes to its reactivity and biological activity.
Key structural data includes:
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets within biological systems. It may exert its effects by inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.
Research indicates that compounds in this class can modulate signaling pathways related to inflammation and apoptosis, potentially leading to therapeutic effects against various diseases.
Key chemical properties include:
3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid has several scientific uses:
This compound represents a promising area of research within medicinal chemistry, with ongoing studies aimed at elucidating its full therapeutic potential and mechanisms of action.
The structural motif of 3-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (hereafter referred to as Compound 1) emerged as a critical scaffold in antimicrobial drug discovery during the early 2010s, driven by urgent needs to combat multidrug-resistant (MDR) pathogens. This period witnessed escalating failures of conventional antibiotics like ampicillin and streptomycin against Gram-positive and Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) [5]. The benzoic acid-linked 4-thiazolidinone core of Compound 1 was strategically designed to overcome permeability barriers in Gram-negative bacteria while disrupting essential microbial enzymes [9].
Early structure-activity relationship (SAR) studies revealed that the carboxylic acid group at the meta-position of the N-aryl ring significantly enhanced bacterial uptake. Derivatives of this scaffold demonstrated 10–50-fold lower MIC (Minimal Inhibitory Concentration) values against Enterobacter cloacae (MIC: 0.004–0.03 mg/mL) and MRSA (Methicillin-Resistant S. aureus) compared to ampicillin (MIC: 248–372 μM) [5] [6]. The antifungal potency was equally notable, with 6–52-fold superior activity over ketoconazole against Trichoderma viride and Aspergillus fumigatus [6] [9]. These findings positioned Compound 1 as a template for rational antibiotic design, particularly against intractable biofilms and resistant strains [9].
Table 1: Comparative Antimicrobial Activity of Compound 1 Derivatives vs. Reference Drugs [5] [6]
Pathogen | Most Active Derivative | MIC (μM or mg/mL) | Reference Drug | MIC (μM or mg/mL) |
---|---|---|---|---|
Staphylococcus aureus | Compound 8 | 0.008 mg/mL | Ampicillin | 0.5 mg/mL |
Enterobacter cloacae | Compound 12 | 0.004 mg/mL | Streptomycin | 0.2 mg/mL |
Escherichia coli | Compound 11 | 0.011 mg/mL | Ampicillin | 0.6 mg/mL |
Trichoderma viride | Compound 15 | 0.004 mg/mL | Ketoconazole | 0.06 mg/mL |
MRSA | Compound 5d | 37.9–113.8 μM | Ampicillin | 248–372 μM |
Synthetic accessibility propelled its adoption: Compound 1 is synthesized via Knoevenagel condensation between 3-aryl-2-thioxothiazolidin-4-ones and indole-3-carbaldehydes, yielding Z-configuration alkenes critical for bioactivity [9]. This synthetic route, optimized with acetic acid and ammonium acetate, achieved >75% yields for meta-carboxy derivatives [9].
Compound 1’s chemical architecture – integrating a thioxothiazolidinone warhead, a benzoic acid linker, and an N-aryl domain – enables precise hybridization with bioactive pharmacophores. This design strategy addresses multitarget therapeutics, crucial for overcoming resistance mechanisms in complex infections [4] [6] [9].
Strategic Hybridization Approaches
Table 2: Hybrid Derivatives of Compound 1 and Their Target-Specific Activities [4] [6] [9]
Hybrid Pharmacophore | Target Enzyme | Biological Activity | Potency (IC₅₀ or MIC) |
---|---|---|---|
Indole-3-ylmethylene (e.g., 5g) | MurB / CYP51 | Dual antibacterial/antifungal | 0.015 mg/mL (MIC vs S. aureus) |
2-Oxindolin-3-ylidene (e.g., EVT-3101492) | Protein tyrosine phosphatase | Anticancer/antimicrobial | Not determined |
Morpholine-4-propyl | Membrane permeabilization | Anti-MRSA | 0.045 mg/mL (MIC) |
ADMET and Toxicity Profiling
Hybrids retain Compound 1’s favorable pharmacokinetics:
The benzoic acid moiety’s role extends beyond target binding: it facilitates proton-dependent uptake in acidic biofilm microenvironments and improves selectivity over human off-targets (e.g., 100-fold lower affinity for human CYP51 vs. fungal isoforms) [9]. This precision underscores Compound 1’s versatility in generating pathogen-selective hybrids without cytotoxic effects on HEK-293 or MRC5 cells (IC₅₀ > 100 μM) [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1